molecular formula C6H10O3 B1337766 4,4-Dimethoxy-2-butenal CAS No. 4093-49-6

4,4-Dimethoxy-2-butenal

Cat. No.: B1337766
CAS No.: 4093-49-6
M. Wt: 130.14 g/mol
InChI Key: OJFHAFJGQZSFKT-ONEGZZNKSA-N
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Description

4,4-Dimethoxy-2-butenal is an organic compound with the molecular formula C6H10O3. It is a versatile intermediate used in the synthesis of various organic compounds, particularly in the preparation of conjugated dienes and dienals. This compound is characterized by its two methoxy groups attached to the butenal backbone, which significantly influences its reactivity and applications.

Mechanism of Action

Using (2E)-4,4-dimethoxy-2-butenal as the starting compound, methods were developed for the synthesis of (2E,4E)- and (2E,4Z)-dimethoxyalkadienes .

Safety and Hazards

4,4-Dimethoxy-2-butanone is a highly flammable liquid and vapor. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The synthesis method of 4,4-dimethoxy-2-butanone disclosed could be suitable for large-scale industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethoxy-2-butenal can be synthesized through several methods. One common approach involves the reaction of acetone with formaldehyde in the presence of methanol and an acid catalyst. This reaction leads to the formation of 4,4-dimethoxy-2-butanone, which can then be oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxy-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethoxy-2-butenal is unique due to its specific structure, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form conjugated dienes and dienals makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

(E)-4,4-dimethoxybut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFHAFJGQZSFKT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-49-6
Record name Fumaraldehyde mono(dimethylacetal)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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